molecular formula C25H18B2O4 B13413684 9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid

9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid

Cat. No.: B13413684
M. Wt: 404.0 g/mol
InChI Key: SCDCPHNOIUZINR-UHFFFAOYSA-N
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Description

9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid is a compound with significant interest in the field of organic chemistry It is a derivative of spirobifluorene, a molecule known for its rigid structure and unique electronic properties

Preparation Methods

The synthesis of 9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid typically involves several steps. One common method starts with the preparation of 9,9’-spirobifluorene, which can be synthesized from fluorenone and a Grignard reagent, followed by a dehydrative ring closure . . Industrial production methods may involve similar synthetic routes but optimized for larger scale and higher efficiency.

Chemical Reactions Analysis

9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid exerts its effects is largely dependent on its electronic structure. The spirobifluorene core provides a rigid, three-dimensional framework that influences the compound’s electronic properties. The boronic acid groups can interact with various molecular targets, facilitating reactions such as cross-coupling . These interactions are crucial for its applications in organic electronics and other fields.

Comparison with Similar Compounds

9,9’-Spirobi[fluorene]-2,7-diyldiboronic acid can be compared with other spirobifluorene derivatives, such as:

Properties

Molecular Formula

C25H18B2O4

Molecular Weight

404.0 g/mol

IUPAC Name

(7'-borono-9,9'-spirobi[fluorene]-2'-yl)boronic acid

InChI

InChI=1S/C25H18B2O4/c28-26(29)15-9-11-19-20-12-10-16(27(30)31)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14,28-31H

InChI Key

SCDCPHNOIUZINR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)B(O)O)(O)O

Origin of Product

United States

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